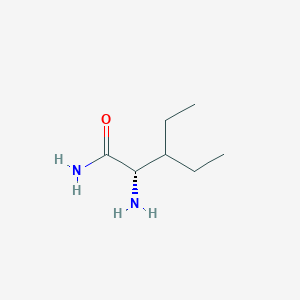
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated pyrimidine ring and a benzoic acid methyl ester group. Its molecular formula is C15H14ClN3O2.
Méthodes De Préparation
The synthesis of Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate involves several steps. One common synthetic route starts with the preparation of 5-chloro-2-cyclopropylaminopyrimidine, which is then reacted with 4-carboxybenzoic acid methyl ester under specific conditions to form the desired compound. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the esterification process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate can be compared with other similar compounds, such as:
5-Chloro-2-cyclopropyl-6-hydroxy-4-pyrimidine-carboxylic acid: This compound shares a similar pyrimidine ring structure but lacks the benzoic acid methyl ester group.
6-Amino-5-chloro-2-cyclopropyl-pyrimidine-4-carboxylic acid: Another similar compound with an amino group instead of the benzoic acid methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14ClN3O2 |
|---|---|
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
methyl 4-[5-chloro-2-(cyclopropylamino)pyrimidin-4-yl]benzoate |
InChI |
InChI=1S/C15H14ClN3O2/c1-21-14(20)10-4-2-9(3-5-10)13-12(16)8-17-15(19-13)18-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,17,18,19) |
Clé InChI |
QUXBGSRLACBYDY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)NC3CC3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-one](/img/structure/B8286045.png)
![1-[5-methyl-2-(3-pyridinyl)-1H-imidazol-4-yl]ethanone](/img/structure/B8286048.png)
![2-[3,5-Bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B8286053.png)





